methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate
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Overview
Description
Methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate is a useful research compound. Its molecular formula is C15H12F3NO3 and its molecular weight is 311.26. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Potential Applications
One study investigated 1,4-dihydropyridine derivatives , which are known for their calcium modulatory properties. These compounds, including those with structures similar to methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate, often display shallow-boat conformations and are involved in significant intermolecular interactions, such as hydrogen bonding and π-π interactions. These structural characteristics could be pivotal in developing new pharmaceuticals with enhanced efficacy and selectivity (Linden et al., 2011).
Synthesis and Chemical Reactions
The asymmetric Friedel–Crafts reaction has been employed in the synthesis of compounds bearing a resemblance to the target molecule, demonstrating the versatility of such structures in synthetic chemistry. This method has yielded compounds with high enantioselectivity, suggesting the utility of similar compounds in synthesizing optically active pharmaceuticals (Faita et al., 2010).
Anticonvulsant Enaminones
Research into anticonvulsant enaminones includes compounds with core structures akin to the chemical of interest. These compounds have shown promising anticonvulsant activity, with their cyclohexene rings adopting specific conformations that could influence their pharmacological profile (Kubicki et al., 2000).
Protoporphyrinogen IX Oxidase Inhibitors
Compounds featuring trifluoromethyl-substituted moieties, similar to the target molecule, have been studied as protoporphyrinogen IX oxidase inhibitors . These structures offer insights into the design of herbicides and other agricultural chemicals, demonstrating the diverse applications of such chemical entities (Li et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-22-14(21)11-4-2-10(3-5-11)8-19-9-12(15(16,17)18)6-7-13(19)20/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLZTRVBLVKWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.